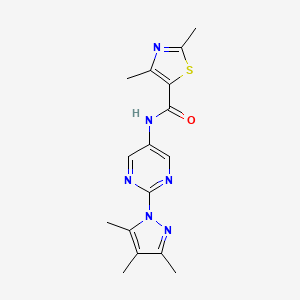

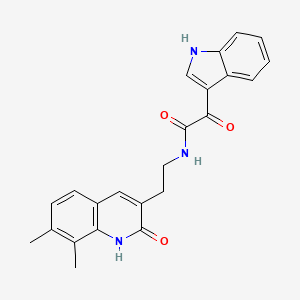

![molecular formula C23H21N3O3S B2581528 (E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 314259-73-9](/img/structure/B2581528.png)

(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a type of cyanovinylheteroaromatic . It is also known as Ethyl trans-α-cyano-3-indoleacrylate . Its empirical formula is C14H12N2O2 and it has a molecular weight of 240.26 .

Synthesis Analysis

The compound was designed and developed based on the structures of clinically relevant drugs indomethacin and paracetamol through the molecular hybridization strategy . This derivative was obtained by an amidation reaction between substituted anilines and ethyl 2-cyanoacetate followed by a Knoevenagel -type condensation reaction with indole aldehyde .Molecular Structure Analysis

The compound’s molecular structure is represented by the SMILES stringCCOC(=O)\\C(=C\\c1c[nH]c2ccccc12)C#N . Chemical Reactions Analysis

The final molecule, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) was obtained through a Knovenagel-type condensation reaction with indole aldehyde .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 164-166 °C (dec.) (lit.) . It is soluble in methanol at a concentration of 2.5% .科学的研究の応用

Anti-Rheumatic Potential

Research has explored the potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes in anti-rheumatic applications. In vivo studies on rats using a collagen-adjuvant arthritis model indicated significant antioxidant, analgesic, and anti-rheumatic effects, especially for the copper complex of this compound (Sherif & Hosny, 2014).

Application as Disperse Dyes

The compound's derivatives have been utilized in the development of disperse dyes for textiles. Azo benzo[b]thiophene derivatives synthesized from reactions involving ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit good coloration and fastness properties on polyester, showcasing the compound's versatility in dye chemistry (Sabnis & Rangnekar, 1989).

Anticancer Agents

Several studies have highlighted the anticancer potential of derivatives of this compound. Novel 2-cyanoacrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been evaluated as potent anticancer agents. Compounds with aliphatic linkers showed promising results against HepG2, MCF-7, HCT-116, and BJ1 cells, with significant inhibition of tumor markers and DNA damage in treated cells, suggesting a positive correlation between alkyl linker length and anticancer activity (Sroor et al., 2020).

Synthesis of Novel Heterocycles

Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a precursor for synthesizing new heterocycles with potent anticancer activity against colon cancer cell lines. The strategic utilization of this compound for constructing pyrimidine and thiazole moieties underscores its importance in medicinal chemistry and drug discovery (Abdel-Motaal et al., 2020).

Antimicrobial Evaluation

Derivatives of this compound have also been evaluated for their antimicrobial properties, with some showing significant activity against various bacterial strains. The synthesis of thieno[2,3-d]pyrimidine and related systems from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate underlines the compound's potential in developing new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-2-29-23(28)20-17-8-4-6-10-19(17)30-22(20)26-21(27)14(12-24)11-15-13-25-18-9-5-3-7-16(15)18/h3,5,7,9,11,13,25H,2,4,6,8,10H2,1H3,(H,26,27)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWDJLJIJDXKAI-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CNC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CNC4=CC=CC=C43)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide](/img/structure/B2581445.png)

![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2581447.png)

![N'-[(1Z)-(4-methylphenyl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2581449.png)

![4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2581454.png)

![3-(4-fluorophenyl)-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2581461.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B2581465.png)

![4-isopropoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581468.png)